D-(-)-2-Phenylglycine-d5

Catalog No.
S1782747
CAS No.
1246817-98-0
M.F
C8H9NO2
M. Wt
156.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-(-)-2-Phenylglycine-d5

CAS Number

1246817-98-0

Product Name

D-(-)-2-Phenylglycine-d5

IUPAC Name

(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid

Molecular Formula

C8H9NO2

Molecular Weight

156.196

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D

InChI Key

ZGUNAGUHMKGQNY-MWQKFOQQSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N

Synonyms

(αR)-α-Amino-benzeneacetic-d5 Acid; D-2-Phenyl-glycine-d5; (-)-(R)-Phenylglycine-d5; (-)-Phenylglycine-d5; (2R)-Amino-2-phenylethanoic-d5 Acid;

D-(-)-2-Phenylglycine-d5 is a deuterium-labeled derivative of 2-phenylglycine, where five hydrogen atoms have been replaced by deuterium isotopes. This compound is classified as a non-proteinogenic alpha amino acid, meaning it is not incorporated into proteins during translation. Its unique isotopic labeling makes it particularly valuable in scientific research, especially in fields such as chemistry and biology, where it serves as a tracer in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

  • Oxidation: This compound can be oxidized to form corresponding oxo derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: It can participate in reduction reactions utilizing agents such as lithium aluminum hydride.
  • Substitution: The amino group of D-(-)-2-Phenylglycine-d5 is capable of undergoing nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionAmines or alcoholsPresence of catalyst

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

In biological research, D-(-)-2-Phenylglycine-d5 is utilized to study metabolic pathways and enzyme mechanisms. The deuterium labeling allows for precise tracking of metabolic processes and interactions with biological molecules. It has been noted that the non-deuterated form of this compound is a metabolite found in breast milk during lactation, indicating its relevance in metabolic studies.

The synthesis of D-(-)-2-Phenylglycine-d5 typically involves the reaction of L-2-phenylglycine with deuterium oxide (D₂O) in the presence of sodium hydride. The process includes several steps such as acidification and crystallization to obtain the final product. Industrial production methods may involve a cyanidation reaction of benzaldehyde and hydrocyanic acid, followed by reactions with carbon dioxide and ammonia to form intermediates that are further processed to yield high-purity D-(-)-2-Phenylglycine-d5.

D-(-)-2-Phenylglycine-d5 has various applications across multiple fields:

  • Analytical Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying molecular interactions.
  • Biological Research: Aids in understanding metabolic pathways and enzyme mechanisms.
  • Pharmaceutical Industry: Acts as an intermediate in the synthesis of drugs, particularly beta-lactam antibiotics .

Studies involving D-(-)-2-Phenylglycine-d5 focus on its interactions with various biomolecules. Its deuterium labeling allows researchers to track how this compound interacts within biological systems, providing insights into its role in metabolic pathways and its potential effects on drug metabolism and efficacy .

D-(-)-2-Phenylglycine-d5 shares structural similarities with other phenylglycine derivatives. Below are some similar compounds along with their unique characteristics:

Compound NameUnique Characteristics
L-2-PhenylglycineNon-deuterated form; commonly found in nature.
R-Phenylglycine-d5Enantiomeric form with deuterium labeling; used for stereochemical studies.
D,L-2-PhenylglycineA racemic mixture; used in various biochemical applications.

D-(-)-2-Phenylglycine-d5 stands out due to its specific isotopic labeling, which enhances its utility in tracing experiments and provides distinct advantages in analytical methodologies compared to its non-deuterated counterparts .

Dates

Modify: 2023-08-15

Explore Compound Types